1-溴-4-氯-3-氟甲基-2-氟苯

描述

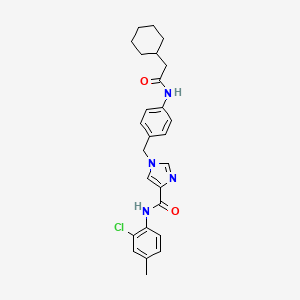

1-Bromo-4-chloro-3-fluorobenzene is a polyhalo substituted benzene . It has an empirical formula of C6H3BrClF and a molecular weight of 209.44 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Synthesis Analysis

This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . The preparation of the catalyst begins with the synthesis of the Grignard reagent of 1-bromo-2-chloro-4-fluorobenzene yielding a magnesium bromide analogue .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-3-fluorobenzene can be represented by the SMILES string Fc1cc(Br)ccc1Cl . The InChI key for this compound is AGYWDGVTLKNTBS-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, 1-Bromo-4-chloro-3-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-3-fluorobenzene is a solid compound . It has a molecular weight of 209.44 and a refractive index of 1.5520-1.5560 at 20°C .科学研究应用

Synthesis of Benzonorbornadiene Derivatives

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene can be used in the preparation of benzonorbornadiene derivatives . Benzonorbornadiene derivatives are important in the field of organic chemistry as they can be used as building blocks in the synthesis of complex organic molecules.

Synthesis of IKK2 Inhibitors

This compound can also be used as a starting material in the multi-step synthesis of AZD3264 , an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor. IKK2 inhibitors are significant in medical research as they have potential therapeutic applications in treating inflammatory diseases and cancer.

Fluorinated Building Blocks

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene is part of Sigma-Aldrich’s collection of unique chemicals known as "Fluorinated Building Blocks" . These are used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Research in Early Discovery

Sigma-Aldrich provides this product to early discovery researchers . Early discovery research involves the initial stages of research where new compounds are being investigated for their potential applications.

安全和危害

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Irrit. 2 . It has hazard statements H302 - H315 - H410 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

未来方向

属性

IUPAC Name |

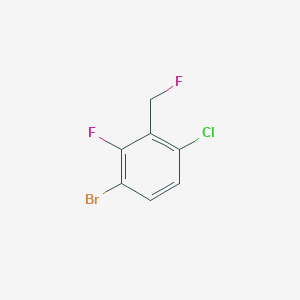

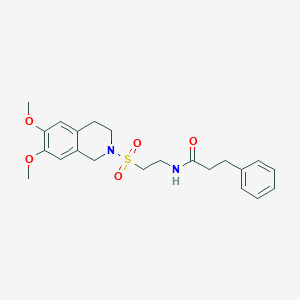

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPDHYVYQDLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CF)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)

![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)

![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)